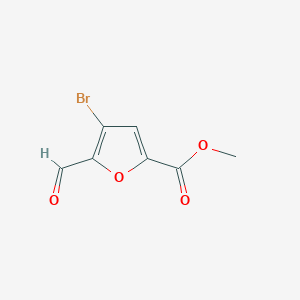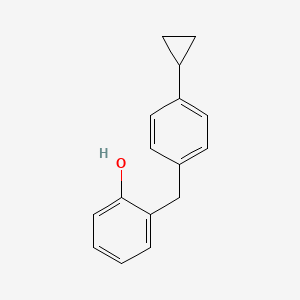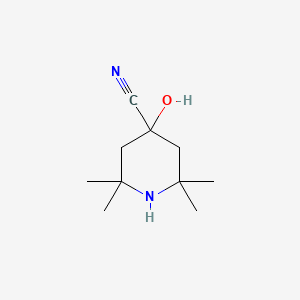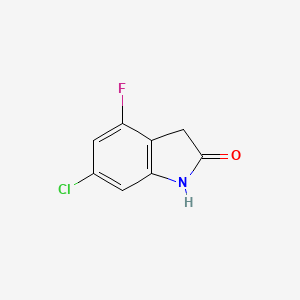
2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-4-METHYL-N-(1,3-THIAZOL-2-YL)PENTANAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(thiazol-2-yl)pentanamide is a complex organic compound characterized by the presence of an isoindoline-1,3-dione moiety and a thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-4-METHYL-N-(1,3-THIAZOL-2-YL)PENTANAMIDE typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . Another approach involves the reaction of 2-(2-hydroxyphenyl)-isoindoline-1,3-dione derivatives with allenoates, catalyzed by cesium carbonate (Cs₂CO₃), resulting in the desired compound through a domino β-addition and γ-aldol reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(thiazol-2-yl)pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the isoindoline-1,3-dione moiety.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as lithium aluminum hydride (LiAlH₄), and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the thiazole ring .
Applications De Recherche Scientifique
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(thiazol-2-yl)pentanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-4-METHYL-N-(1,3-THIAZOL-2-YL)PENTANAMIDE involves its interaction with specific molecular targets and pathways. The isoindoline-1,3-dione moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The thiazole ring may also contribute to the compound’s biological activity by interacting with different molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione: Known for its anticancer properties.
4-(1,3-Dioxoisoindolin-2-yl)butanamide: Investigated for its antidiabetic activity.
Uniqueness
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(thiazol-2-yl)pentanamide is unique due to the combination of the isoindoline-1,3-dione moiety and the thiazole ring, which imparts distinct chemical and biological properties. This combination allows for diverse applications in various fields, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C17H17N3O3S |
|---|---|
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
2-(1,3-dioxoisoindol-2-yl)-4-methyl-N-(1,3-thiazol-2-yl)pentanamide |
InChI |
InChI=1S/C17H17N3O3S/c1-10(2)9-13(14(21)19-17-18-7-8-24-17)20-15(22)11-5-3-4-6-12(11)16(20)23/h3-8,10,13H,9H2,1-2H3,(H,18,19,21) |
Clé InChI |
IZXCDEWWKJGNOS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C(=O)NC1=NC=CS1)N2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4,7,7-trimethyl-3-bicyclo[4.1.0]hept-4-enyl)ethanone](/img/structure/B8806207.png)





![9-Fluoro-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine](/img/structure/B8806251.png)

![3-Amino-6-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B8806270.png)



